Cas no 55710-17-3 (2-butoxybenzenethiol)

2-butoxybenzenethiol 化学的及び物理的性質
名前と識別子
-
- 2-butoxybenzenethiol
-
- MDL: MFCD14582799
- インチ: 1S/C10H14OS/c1-2-3-8-11-9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3
- InChIKey: ULGBHEHEJSBQFC-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC=C1OCCCC
計算された属性
- せいみつぶんしりょう: 182.07653624g/mol
- どういたいしつりょう: 182.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-butoxybenzenethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651369-1g |
2-Butoxybenzenethiol |
55710-17-3 | 98% | 1g |
¥6260.00 | 2024-05-08 | |
abcr | AB434818-1 g |
2-n-Butoxythiophenol; . |
55710-17-3 | 1g |
€594.40 | 2023-06-16 | ||
abcr | AB434818-5g |
2-n-Butoxythiophenol; . |
55710-17-3 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB434818-5 g |
2-n-Butoxythiophenol; . |
55710-17-3 | 5g |
€1373.40 | 2023-06-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651369-5g |
2-Butoxybenzenethiol |
55710-17-3 | 98% | 5g |
¥20227.00 | 2024-05-08 | |
abcr | AB434818-1g |
2-n-Butoxythiophenol; . |
55710-17-3 | 1g |
€1621.70 | 2025-02-21 |
2-butoxybenzenethiol 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
2-butoxybenzenethiolに関する追加情報
Recent Advances in the Study of 2-Butoxybenzenethiol (CAS: 55710-17-3) in Chemical and Biomedical Applications
2-Butoxybenzenethiol (CAS: 55710-17-3) is an organosulfur compound that has garnered increasing attention in recent years due to its versatile applications in chemical synthesis, material science, and biomedical research. This research briefing aims to synthesize the latest findings on this compound, focusing on its chemical properties, synthetic methodologies, and emerging therapeutic potentials. Recent studies have highlighted its role as a key intermediate in the synthesis of novel thiol-based ligands and its potential as a bioactive molecule in pharmaceutical development.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 2-butoxybenzenethiol derivatives against multidrug-resistant bacterial strains. The research team employed a structure-activity relationship (SAR) approach, systematically modifying the butoxy side chain while maintaining the thiol functional group. Their results demonstrated significant inhibition of Gram-positive pathogens, with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to disruption of bacterial membrane integrity through thiol-disulfide exchange reactions.
In materials science, researchers at MIT reported in Advanced Materials (2024) the use of 55710-17-3 as a surface modifier for gold nanoparticles. The butoxybenzenethiol ligands provided exceptional stability to the nanoparticles in biological media while enabling precise control over surface hydrophobicity. This breakthrough has important implications for drug delivery systems, particularly in cancer therapeutics where targeted delivery is crucial. The study showed a 40% improvement in tumor accumulation compared to conventional PEGylated nanoparticles in murine models.
The compound's role in organic synthesis was further elucidated in a recent Organic Letters publication (2024), where it served as a key building block for the construction of thioether-containing heterocycles. The research team developed a novel palladium-catalyzed coupling reaction that allowed for the efficient incorporation of the 2-butoxybenzenethiol moiety into complex molecular architectures. This methodology opens new avenues for the synthesis of sulfur-containing pharmaceuticals, particularly in the development of kinase inhibitors.
From a toxicological perspective, a comprehensive safety assessment of 2-butoxybenzenethiol was conducted by the European Chemicals Agency (ECHA) in 2023. The report concluded that while the compound shows moderate acute toxicity (oral LD50 in rats: 320 mg/kg), it exhibits favorable pharmacokinetic properties with rapid metabolism and elimination. These findings support its potential as a pharmaceutical intermediate, though proper handling protocols are recommended due to its thiol-related reactivity.
Looking forward, several clinical trials are currently investigating derivatives of 55710-17-3 as potential therapeutics. A Phase I trial initiated by BioThiol Therapeutics is evaluating a butoxybenzenethiol-based compound for the treatment of oxidative stress-related disorders. Preliminary results suggest good tolerability and promising antioxidant effects at therapeutic doses. Another research consortium is exploring its application in radiopharmaceuticals, leveraging the thiol group for stable technetium-99m labeling in diagnostic imaging.
In conclusion, 2-butoxybenzenethiol (55710-17-3) represents a multifaceted compound with significant potential across chemical and biomedical domains. Recent advancements have not only expanded our understanding of its fundamental properties but have also paved the way for practical applications in drug development and materials engineering. Future research directions should focus on optimizing its biological activity while minimizing potential toxicity, as well as exploring novel formulations for enhanced delivery and efficacy.
55710-17-3 (2-butoxybenzenethiol) 関連製品
- 1805054-23-2(Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate)
- 921526-86-5(1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1261233-63-9(tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate)
- 2227739-15-1(rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1999359-38-4(tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate)
- 1081658-09-4(1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine)
- 1864474-12-3((2,4,6-trifluorophenyl)methyl]hydrazine)
- 850544-21-7(methyl 4-amino-5-nitro-pyridine-2-carboxylate)
- 1804485-59-3(4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid)
- 1498780-38-3(1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
